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Compound of Interest

Compound Name: 3-Bromooxetane

Cat. No.: B1285879 Get Quote

Abstract: The oxetane motif has become increasingly significant in medicinal chemistry, valued

for its ability to improve the physicochemical properties of drug candidates, such as solubility

and metabolic stability.[1][2] 3-Bromooxetane serves as a pivotal electrophilic building block,

providing a direct and efficient route for the incorporation of this strained four-membered ring

system into a wide array of molecular scaffolds.[3][4] This technical guide offers an in-depth

exploration of the reactivity of 3-bromooxetane as an electrophile. It covers its fundamental

physicochemical properties, core reactivity principles, and its application in key organic

reactions, including nucleophilic substitutions and transition-metal-catalyzed cross-couplings.

Detailed experimental protocols for representative transformations and comprehensive data

tables are provided to support researchers, chemists, and professionals in the field of drug

development in leveraging this versatile reagent.

Physicochemical Properties of 3-Bromooxetane
3-Bromooxetane is a colorless liquid at room temperature.[5] It is a halogenated heterocyclic

compound that serves as a key intermediate in organic synthesis.[5][6] A summary of its key

physical and chemical properties is presented in Table 1. Proper handling and storage, typically

at -20°C, are essential to maintain its stability and reactivity.[7]
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Property Value Reference(s)

Molecular Formula C₃H₅BrO [7][8][9]

Molecular Weight 136.98 g/mol [8][9]

CAS Number 39267-79-3 [7][8][9]

Appearance Colorless to clear liquid [5][7]

Density ~1.651 - 1.793 g/mL at 25 °C [7]

Boiling Point 131 °C [5][7]

Flash Point 42 °C (107.6 °F) [7]

Refractive Index (n20/D) 1.484 [7]

Solubility
Insoluble in water; miscible

with organic solvents.
[5]

Storage Temperature -20°C [7]

Core Reactivity as an Electrophile
The utility of 3-bromooxetane in organic synthesis is primarily derived from its electrophilic

character. The carbon atom bonded to the bromine is electron-deficient due to the

electronegativity of the halogen, making it susceptible to attack by nucleophiles.[10][11] This

reactivity is channeled through two primary pathways: nucleophilic substitution and, under

specific conditions, ring-opening.

Nucleophilic Substitution (S_N2 Pathway)
The predominant reaction pathway for 3-bromooxetane is the bimolecular nucleophilic

substitution (S_N2) reaction.[12][13] In this concerted mechanism, an electron-rich nucleophile

attacks the electrophilic carbon from the backside, simultaneously displacing the bromide

leaving group.[10][12] This process allows for the direct formation of a new bond between the

nucleophile and the oxetane ring, effectively transferring the oxetane moiety. The rate of this

reaction is dependent on the concentration of both 3-bromooxetane and the nucleophile.[12]

[14]
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Caption: General Mechanism of S_N2 Reaction with 3-Bromooxetane.

Ring-Opening Reactions
While less common under standard nucleophilic substitution conditions, the strained oxetane

ring can undergo cleavage. These ring-opening reactions are typically promoted by strong

acids or Lewis acids, which activate the ring oxygen, making the ring carbons more

electrophilic.[15][16][17] The regioselectivity of the ring-opening is influenced by both steric and

electronic effects of substituents on the ring.[15] For unsubstituted 3-bromooxetane,

nucleophilic attack under acidic conditions would likely occur at the more sterically accessible

carbon.

Key Synthetic Applications
3-Bromooxetane is a versatile electrophile that reacts with a broad spectrum of nucleophiles,

enabling the synthesis of diverse oxetane-containing molecules.

Reactions with Nitrogen Nucleophiles
The formation of C-N bonds via substitution with nitrogen nucleophiles is a cornerstone of

medicinal chemistry. 3-Bromooxetane reacts readily with primary and secondary amines,

anilines, and other nitrogen-containing heterocycles to yield the corresponding 3-aminooxetane

derivatives.

Nucleophile Product Conditions Yield (%)

N-Boc-5-bromoindole
N-Boc-5-(oxetan-3-

yl)indole

Ni-Catalyzed

Reductive Coupling
36

Various Anilines 3-Arylaminooxetanes
Base (e.g., K₂CO₃),

Solvent (e.g., DMF)
Moderate to High

Azide (e.g., NaN₃) 3-Azidooxetane
Polar aprotic solvent

(e.g., DMF)
High

Note: Specific yield data for a wide range of simple nucleophilic substitutions is often found

within patents and supplementary information of medicinal chemistry articles. The examples

above are illustrative of the reaction types.[1]
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Reactions with Oxygen and Sulfur Nucleophiles
Alcohols, phenols, and thiols serve as effective nucleophiles for the synthesis of 3-alkoxy-, 3-

aryloxy-, and 3-thio-substituted oxetanes. These reactions are typically performed in the

presence of a base to deprotonate the nucleophile, increasing its reactivity.

Nucleophile Product Conditions Yield (%)

Phenol 3-Phenoxyoxetane
Base (e.g., NaH),

Solvent (e.g., THF)
Good to Excellent

Benzyl alcohol 3-(Benzyloxy)oxetane

Base (e.g., K₂CO₃),

Solvent (e.g.,

Acetone)

High

Thiophenol 3-(Phenylthio)oxetane
Base (e.g., Et₃N),

Solvent (e.g., CH₂Cl₂)
High

Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis has significantly expanded the scope of reactions for 3-
bromooxetane, allowing it to participate in sophisticated C-C and C-N bond-forming reactions.

It has been successfully employed as an electrophilic partner in Negishi and Buchwald-Hartwig

cross-coupling reactions.[1]
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General Scheme for Palladium-Catalyzed Cross-Coupling

3-Bromooxetane

R-M (Nucleophilic Partner)

Oxidative Addition Transmetalation Reductive Elimination

Pd(0) Catalyst + Ligand

Enters CycleRegenerates

3-R-Oxetane

Click to download full resolution via product page

Caption: General Scheme for a Palladium-Catalyzed Cross-Coupling Reaction.

Coupling
Type

Coupling
Partner

Catalyst/Lig
and

Product Yield (%) Reference

Lipshutz–

Negishi

Organozinc

Reagents

Pd

precatalyst /

VPhos ligand

3-

Aryloxetanes
High [1]

Buchwald-

Hartwig

Amines/Amid

es

Pd Catalyst /

Buchwald

Ligand

3-

Aminooxetan

es

Moderate to

High
[1]

Experimental Protocols
The following are generalized experimental protocols for key transformations involving 3-
bromooxetane. Researchers should optimize conditions for their specific substrates.
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Protocol 4.1: General Procedure for Nucleophilic
Substitution with an Amine

Reagent Preparation: To a solution of the amine (1.0 eq.) in a suitable polar aprotic solvent

(e.g., DMF or acetonitrile, ~0.5 M) in a round-bottom flask is added a base (e.g., K₂CO₃ or

Cs₂CO₃, 2.0 eq.).

Addition of Electrophile: 3-Bromooxetane (1.2 eq.) is added to the stirred suspension at

room temperature.

Reaction: The reaction mixture is heated to a temperature between 60-100 °C and monitored

by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

Workup: Upon completion, the reaction is cooled to room temperature, diluted with water,

and extracted with an organic solvent (e.g., ethyl acetate).

Purification: The combined organic layers are washed with brine, dried over anhydrous

Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by

flash column chromatography on silica gel to afford the desired 3-aminooxetane derivative.
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Workflow for a Typical Nucleophilic Substitution Reaction

1. Combine Nucleophile (e.g., Amine) and Base in Solvent

2. Add 3-Bromooxetane

3. Heat and Monitor Reaction (TLC/LC-MS)

4. Aqueous Workup and Extraction

5. Dry, Concentrate, and Purify (Chromatography)

Isolated Product

Click to download full resolution via product page

Caption: Workflow for a Typical Nucleophilic Substitution Reaction.

Protocol 4.2: General Procedure for Palladium-Catalyzed
Buchwald-Hartwig Amination

Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar),

the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g.,
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XPhos, 4-10 mol%) are added.

Reagent Addition: A strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 eq.), the

amine nucleophile (1.0 eq.), and an anhydrous, deoxygenated solvent (e.g., toluene or

dioxane) are added.

Addition of Electrophile: 3-Bromooxetane (1.2 eq.) is added via syringe.

Reaction: The vessel is sealed and heated to 80-120 °C with vigorous stirring. The reaction

progress is monitored by LC-MS.

Workup: After cooling, the reaction mixture is filtered through a pad of Celite, washing with

an organic solvent. The filtrate is concentrated.

Purification: The residue is partitioned between water and an organic solvent. The organic

layer is separated, dried, and concentrated. The crude product is purified by column

chromatography to yield the 3-aminooxetane product.

Conclusion
3-Bromooxetane has firmly established itself as a valuable and versatile electrophilic reagent

in modern organic synthesis. Its ability to readily undergo S_N2 reactions and participate in

advanced cross-coupling protocols provides a reliable gateway for the incorporation of the

highly sought-after oxetane ring into complex molecules. This functionality is particularly crucial

in drug discovery, where the oxetane moiety can impart beneficial effects on the

pharmacological profile of a compound. The continued development of novel synthetic methods

involving 3-bromooxetane and other functionalized oxetanes will undoubtedly fuel further

innovation in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1285879?utm_src=pdf-body
https://www.benchchem.com/product/b1285879?utm_src=pdf-body
https://www.benchchem.com/product/b1285879?utm_src=pdf-body
https://www.benchchem.com/product/b1285879?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. pubs.acs.org [pubs.acs.org]

2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC
[pmc.ncbi.nlm.nih.gov]

3. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion
and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-
disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

5. conchainbio.com [conchainbio.com]

6. 3-Bromooxetane - CAS:39267-79-3 - Sunway Pharm Ltd [3wpharm.com]

7. 39267-79-3 CAS MSDS (3-BROMO-OXETANE) Melting Point Boiling Point Density CAS
Chemical Properties [chemicalbook.com]

8. 3-Bromooxetane | C3H5BrO | CID 16244493 - PubChem [pubchem.ncbi.nlm.nih.gov]

9. 3-Bromooxetane 95 39267-79-3 [sigmaaldrich.com]

10. youtube.com [youtube.com]

11. chem.libretexts.org [chem.libretexts.org]

12. Account Suspended [gacariyalur.ac.in]

13. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

14. chem.libretexts.org [chem.libretexts.org]

15. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

16. researchgate.net [researchgate.net]

17. researchgate.net [researchgate.net]

To cite this document: BenchChem. [3-Bromooxetane as an Electrophile in Organic
Synthesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1285879#3-bromooxetane-as-an-electrophile-in-
organic-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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